molecular formula C25H26N4 B122476 N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine CAS No. 143069-08-3

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine

Cat. No.: B122476
CAS No.: 143069-08-3
M. Wt: 382.5 g/mol
InChI Key: CUVBGWMAORETGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves several steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include polar aprotic solvents, basic or acidic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of acridine derivatives, including N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine. The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study conducted on several acridine derivatives demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial DNA synthesis due to the intercalation of the acridine moiety into DNA strands .

Anti-Tumor Properties

The anti-tumor potential of this compound has been explored in various cancer models. Acridine derivatives are known to induce apoptosis in cancer cells, and this compound is no exception.

Data Table: Anti-Tumor Activity

Cancer Type Model Used EC50 (µM) Mechanism of Action
Breast CancerMCF7 Cells1.5Induction of apoptosis via caspase activation
Lung CancerA549 Cells2.0Inhibition of cell proliferation
Prostate CancerLNCaP Cells3.5Cell cycle arrest at G2/M phase

These findings suggest that this compound could serve as a lead structure for developing anti-cancer agents .

Neuroprotective Effects

This compound has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and prion diseases.

Case Study: Neuroprotection Against Glutamate Toxicity

In vitro studies demonstrated that this compound could "rescue" neuroblastoma cells exposed to high levels of glutamate, significantly reducing reactive oxygen species (ROS) levels and intracellular calcium concentrations, which are critical factors in neuronal cell death .

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation prevents DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s unique planar ring structure allows it to interact effectively with various biomolecular targets.

Comparison with Similar Compounds

Similar compounds to N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Biological Activity

N-(4-(4-ethylpiperazin-1-yl)phenyl)acridin-9-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antiprion applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C25H26N4
  • Molecular Weight : 382.50 g/mol
  • CAS Number : 143069-08-3

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including topoisomerase II and prion proteins. The compound has shown promise in inhibiting DNA relaxation and inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. The compound's mechanism involves:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription. Inhibition leads to DNA damage and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways, leading to cell death in malignant cells.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of this compound against several human cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.5Topoisomerase II inhibition
HCT116 (Colon)3.1Induction of apoptosis
A549 (Lung)2.8DNA intercalation

These findings highlight the compound's potential as a therapeutic agent in oncology.

Antiprion Activity

This compound has also been investigated for its antiprion properties. Prions are misfolded proteins that cause neurodegenerative diseases such as Creutzfeldt-Jakob disease.

Research Findings

A study focused on the antiprion activity of functionalized acridines reported that related compounds exhibited submicromolar effective concentrations (EC50 values). For instance, derivatives similar to this compound showed promising results in inhibiting prion propagation:

CompoundEC50 (µM)
6-chloro-N-(4-(4-methylpiperazinyl)phenyl)-9-acridinamine0.1 - 0.7
N-(4-(4-Ethylpiperazinyl)phenyl)-9-acridinamineTBD

Properties

CAS No.

143069-08-3

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine

InChI

InChI=1S/C25H26N4/c1-2-28-15-17-29(18-16-28)20-13-11-19(12-14-20)26-25-21-7-3-5-9-23(21)27-24-10-6-4-8-22(24)25/h3-14H,2,15-18H2,1H3,(H,26,27)

InChI Key

CUVBGWMAORETGV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Key on ui other cas no.

143069-08-3

Synonyms

N-[4-(4-ethylpiperazin-1-yl)phenyl]acridin-9-amine

Origin of Product

United States

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